molecular formula C12H16O2 B6297002 2-Cyclohexyl-benzene-1,3-diol CAS No. 30311-98-9

2-Cyclohexyl-benzene-1,3-diol

Cat. No. B6297002
CAS RN: 30311-98-9
M. Wt: 192.25 g/mol
InChI Key: BRSSKYAQQBLTHL-UHFFFAOYSA-N
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Description

2-Cyclohexyl-benzene-1,3-diol is a compound that belongs to the class of dihydroxybenzenes, also known as benzenediols . These are organic compounds in which two hydroxyl groups (−OH) are substituted onto a benzene ring (C6H6). The compound has a molecular formula of C12H16O2 .


Synthesis Analysis

The synthesis of this compound involves the cyclohexylation of resorcinol with cyclohexanol . This process is conducted in a Parr Autoclave under an inert atmosphere. The reactants and the catalyst are mixed and placed into the autoclave, which is then pressurized with nitrogen and stirred. The reaction is initiated by heating the autoclave to the desired temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two hydroxyl groups and a cyclohexyl group attached to it . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Target of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with electrophiles in biological systems.

Mode of Action

The mode of action of 2-Cyclohexyl-benzene-1,3-diol is likely to involve electrophilic aromatic substitution . In this process, the compound’s benzene ring could potentially attack an electrophile, forming an arenium ion. This ion is then deprotonated to restore aromaticity .

Biochemical Pathways

The compound’s potential to undergo electrophilic aromatic substitution suggests it could influence pathways involving electrophiles .

Result of Action

Given its potential to undergo electrophilic aromatic substitution, it might cause changes at the molecular level by interacting with electrophiles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s synthesis involves specific reaction conditions, such as a certain temperature and pressure . These factors could potentially also influence its action in a biological context.

properties

IUPAC Name

2-cyclohexylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h4,7-9,13-14H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSSKYAQQBLTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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